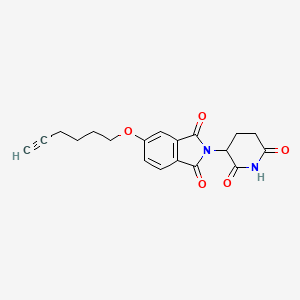

Thalidomide-5'-O-C4-alkyne

Description

Thalidomide-5'-O-C4-alkyne (CAS: 2226301-11-5) is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation. It integrates three critical components:

- E3 ligase ligand: Derived from thalidomide, it recruits cereblon (CRBN) E3 ubiquitin ligase.

- Linker: A C4 alkyl chain (butynyl group) providing spatial flexibility.

- Functional group: Terminal alkyne (-C≡CH) enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to target ligands.

Its molecular formula is C₁₉H₁₈N₂O₅ (MW: 354.36), with ≥95% purity and stability under refrigeration .

Propriétés

Formule moléculaire |

C19H18N2O5 |

|---|---|

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-hex-5-ynoxyisoindole-1,3-dione |

InChI |

InChI=1S/C19H18N2O5/c1-2-3-4-5-10-26-12-6-7-13-14(11-12)19(25)21(18(13)24)15-8-9-16(22)20-17(15)23/h1,6-7,11,15H,3-5,8-10H2,(H,20,22,23) |

Clé InChI |

RWZKHMQPAABLBB-UHFFFAOYSA-N |

SMILES canonique |

C#CCCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of Thalidomide-5’-O-C4-alkyne involves several steps, starting with the preparation of thalidomide itself. Thalidomide is synthesized through a series of reactions, including the condensation of phthalic anhydride with glutamic acid, followed by cyclization to form the final product . The alkyne functional group is then introduced through a reaction with an appropriate alkyne reagent under specific conditions. Industrial production methods for Thalidomide-5’-O-C4-alkyne typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Thalidomide-5’-O-C4-alkyne undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thalidomide-5’-O-C4-alkyne can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Thalidomide-5’-O-C4-alkyne has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies of protein degradation and cellular processes.

Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new drugs and therapeutic agents

Mécanisme D'action

The mechanism of action of Thalidomide-5’-O-C4-alkyne involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation. This process leads to the selective degradation of specific proteins within cells, which can have therapeutic effects in various diseases .

Comparaison Avec Des Composés Similaires

Thalidomide-5'-piperidine HCl (CAS: 2636798-56-4)

- Structure : Replaces the alkyne with a piperidine ring.

- Molecular formula : C₁₈H₂₁ClN₄O₄ (MW: 392.84).

- Key differences :

- The piperidine group introduces basicity (pKa ~11), enhancing solubility in acidic buffers.

- Lacks a click-chemistry handle, limiting conjugation to amine-reactive partners (e.g., NHS esters).

- Applications: Suitable for non-covalent or carbodiimide-mediated conjugation strategies .

Thalidomide-5'-O-C5-OH (CAS: 2222115-93-5)

- Structure : Extends the linker to a C5 chain with a terminal hydroxyl (-OH).

- Molecular formula : C₁₈H₂₀N₂O₆ (MW: 360.36).

- Key differences :

- The hydroxyl group enables esterification or etherification but requires activation for conjugation.

- Longer linker may improve PROTAC flexibility but reduce cell permeability compared to C4 analogs.

- Applications : Used in synthesizing PEGylated derivatives for improved pharmacokinetics .

Thalidomide-O-C5-acid (CAS: 2087490-48-8)

- Structure : C5 linker with a terminal carboxylic acid (-COOH).

- Molecular formula : C₁₉H₂₀N₂O₇ (MW: 388.38).

- Key differences :

- Carboxylic acid allows direct conjugation to amines via EDC/NHS chemistry.

- Higher polarity reduces membrane permeability but enhances aqueous solubility.

- Applications : Ideal for generating stable amide bonds with antibody-drug conjugates (ADCs) .

Thalidomide-O-amido-C4-NH2 hydrochloride (CAS: 2245697-86-1)

- Structure : C4 alkyl chain with an amide bond and terminal amine (-NH₂·HCl).

- Molecular formula : C₁₉H₂₃ClN₄O₆ (MW: 438.86).

- Key differences :

- Amide linker increases metabolic stability compared to ether-linked analogs.

- Terminal amine facilitates conjugation to carboxylates or carbonyls.

- Applications : Used in pH-sensitive prodrugs due to amine protonation in acidic environments .

Thalidomide-O-amido-C4-N3 (CAS: N/A)

Thalidomide-4'-ether-alkylC6-acid (CAS: 2169266-69-5)

- Structure : C6 alkyl chain with a terminal carboxylic acid.

- Molecular formula : C₂₀H₂₄N₂O₇ (MW: 402.40).

- Key differences :

- Extended C6 linker enhances PROTAC reach but may increase off-target effects.

- Acid group supports bioconjugation similar to C5-acid analogs.

- Applications : Optimized for targeting membrane-bound proteins .

Comparative Analysis Table

| Compound | Linker Length | Functional Group | Molecular Weight | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Thalidomide-5'-O-C4-alkyne | C4 | Alkyne | 354.36 | Click chemistry compatibility | Limited aqueous solubility |

| Thalidomide-5'-piperidine | - | Piperidine | 392.84 | Enhanced basic solubility | No click-chemistry handle |

| Thalidomide-5'-O-C5-OH | C5 | Hydroxyl | 360.36 | PEGylation potential | Requires activation for conjugation |

| Thalidomide-O-C5-acid | C5 | Carboxylic acid | 388.38 | Direct amine coupling | Low cell permeability |

| Thalidomide-O-amido-C4-NH2 | C4 | Amine (HCl salt) | 438.86 | Metabolic stability | Requires acidic pH for solubility |

| Thalidomide-O-amido-C4-N3 | C4 | Azide | ~428.4 | Copper-free click chemistry | Limited stability in aqueous buffers |

| Thalidomide-4'-ether-C6-acid | C6 | Carboxylic acid | 402.40 | Targets membrane proteins | Potential off-target effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.